molecular formula C4H8ClF2NO2S B2400545 3-(Difluoromethylsulfonyl)azetidine;hydrochloride CAS No. 2445791-16-0

3-(Difluoromethylsulfonyl)azetidine;hydrochloride

Cat. No.: B2400545
CAS No.: 2445791-16-0
M. Wt: 207.62
InChI Key: JBGZAGFGHJZJKT-UHFFFAOYSA-N
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Description

3-(Difluoromethylsulfonyl)azetidine;hydrochloride is a chemical compound with the molecular formula C4H8ClF2NO2S. It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen. The presence of difluoromethylsulfonyl and hydrochloride groups imparts unique chemical properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethylsulfonyl)azetidine;hydrochloride typically involves the reaction of azetidine with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylsulfonyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce sulfoxides, sulfones, or sulfides .

Scientific Research Applications

3-(Difluoromethylsulfonyl)azetidine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethylsulfonyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethanesulfonylmethyl)azetidine hydrochloride
  • 3,3-Difluoroazetidine hydrochloride

Uniqueness

3-(Difluoromethylsulfonyl)azetidine;hydrochloride is unique due to the presence of both difluoromethylsulfonyl and hydrochloride groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in various chemical reactions, making it valuable in specialized applications .

Properties

IUPAC Name

3-(difluoromethylsulfonyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2S.ClH/c5-4(6)10(8,9)3-1-7-2-3;/h3-4,7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGZAGFGHJZJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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